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Compound of Interest

Compound Name: 2,3-dihydroxypropanal

Cat. No.: B2687760

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-
dihydroxypropanal, commonly known as glyceraldehyde. As a key intermediate in
carbohydrate metabolism, particularly in the glycolysis pathway, a thorough understanding of its
structural and electronic characteristics is crucial for various fields, including drug development,
metabolic research, and diagnostics. This document outlines the fundamental spectroscopic
data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental
protocols are provided to ensure reproducibility, and key concepts are visualized through
diagrams to facilitate comprehension.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis
of D-glyceraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for D-Glyceraldehyde
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Atom Number Chemical Shift (8) in ppm
H7 3.583
H8 3.687
H9 3.687
H10 4.944

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

Table 2: 13C NMR Spectroscopic Data for D-Glyceraldehyde

Atom Number Chemical Shift (8) in ppm
C1 76.763
Cc2 64.676
C3 92.462

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

In aqueous solutions, glyceraldehyde exists in equilibrium between its monomeric aldehyde
form and a dimeric hemiacetal form, which can be reflected in the NMR spectra.[2]

Table 3: 13C Chemical Shifts of D-Glyceraldehyde Forms in D20

Dimeric Hemiacetal Form

Carbon Atom Aldehyde Form (ppm)

(ppm)
C1 (Carbonyl) ~204.6
Cc2 ~76.8 ~92.5
C3 (Hydroxymethyl) ~64.7 ~60.5

Reference: BenchChem|[2]
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Infrared (IR) Spectroscopy

The IR spectrum of glyceraldehyde provides key information about its functional groups.

Table 4: Characteristic IR Absorption Peaks for Glyceraldehyde

Functional Group oL .
Wavenumber (cm—?) . Characteristic Vibration
Assignment

3700-3200 (broad) O-H Stretching

2981 C-H (ring) Stretching

2876, 2822 C-H (alkane/aldehyde) Stretching

1730-1720 C=0 (aldehyde) Stretching

~1580 0O-C-0 Asymmetric Stretching
1350-1380 0O-C-0 Symmetric Stretching

Note: The peak around 1580 cm~1 is also characteristic of other related compounds in alkaline
medium.[3]

Mass Spectrometry (MS)

Mass spectrometry of glyceraldehyde often involves the analysis of its dimeric form, especially
when using direct solid sample injection.[1] The fragmentation of aldehydes is characterized by
specific cleavage patterns.

Table 5: Common Mass Spectral Fragments for Aldehydes
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Fragmentation Event

Resulting Fragment lon

Typical m/z Value(s)

o-cleavage

[M - H]*

M-1

o-cleavage

[M - R]* (COHY)

M - R (e.g., 29 for a terminal
aldehyde)

McLafferty Rearrangement

44 (for aldehydes with a y-

hydrogen)
Loss of Water [M - H20]* M-18
Loss of Ethylene [M - C2H4]* M - 28
Loss of CH2=CH-O M- 43
Loss of CH2=CH-OH M- 44

Reference: Adapted from general aldehyde fragmentation patterns.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aldehyde is characterized by a weak n — 1t* transition at a longer
wavelength and a strong 1t — 11* transition at a shorter wavelength. For simple aliphatic
aldehydes, the n - 1t* transition typically occurs around 290 nm with a low molar absorptivity
(¢ =15 L mol~t cm™1), while the 1 - 1T* transition is around 180 nm with a high molar
absorptivity (¢ = 10,000 L mol—t cm~1).[5] Specific quantitative data for 2,3-dihydroxypropanal
is not readily available in the searched literature.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
e Accurately weigh 50-100 mg of D-glyceraldehyde.[2]

¢ Dissolve the sample in 0.6-0.7 mL of deuterated water (D20) in a small vial. Ensure complete
dissolution; gentle vortexing or warming can be applied if necessary.[2]

o Transfer the solution to a 5 mm NMR tube.[2]
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e Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium
salt (DSS), for chemical shift referencing.

Instrumentation and Data Acquisition:
e Instrument: Bruker DMX-400 MHz NMR Spectrometer (or equivalent).[1]
e 'H NMR Parameters:
o Pulse Program: Standard 1D proton experiment.
o Temperature: 298 K.[1]
e 13C NMR Parameters:

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgdc30).[2]

[¢]

Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.[2]

Relaxation Delay (D1): 2.0 s. For quantitative analysis, a longer delay (5 times the longest

[e]

T1) is recommended.[2]

Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.[2]

[e]

o

Temperature: 298 K.[2]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean and a background spectrum of the clean,

empty crystal has been recorded.
e Place a small drop of the 2,3-dihydroxypropanal sample directly onto the ATR crystal.
e Acquire the spectrum.

Instrumentation and Data Acquisition:
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e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
o Spectral Range: Typically 4000 to 400 cm™—1.
e Resolution: 4 cm™1,

e Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality
spectrum.

o Data Processing: Perform a background subtraction using the previously recorded
background spectrum.

Mass Spectrometry

Sample Preparation (Direct Infusion):

o For solid samples, a direct injection into the ion source of the mass spectrometer can be
utilized.[1]

 Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray
ionization (ESI).

Instrumentation and Data Acquisition (Electron lonization - EI):
 Instrument: A mass spectrometer with an electron ionization source.
 lonization Energy: Typically 70 eV.

e Mass Range: Scan a suitable m/z range (e.g., 20-200 amu) to detect the molecular ion and
relevant fragments.

UV-Visible Spectroscopy

Sample Preparation:

o Prepare a stock solution of 2,3-dihydroxypropanal of a known concentration in a suitable
solvent (e.g., deionized water). The solvent should be transparent in the wavelength range of
interest.
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e Prepare a series of dilutions from the stock solution to determine the molar absorptivity and
to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

e Use the pure solvent as a blank reference.

Instrumentation and Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Cuvettes: Use 1 cm path length quartz cuvettes.

Wavelength Range: Scan from approximately 190 nm to 400 nm.

Procedure:

o Record a baseline spectrum with the blank solution in both the sample and reference
cuvettes.

o Measure the absorbance of each standard solution and the unknown sample.
o Identify the wavelength of maximum absorbance (Amax).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,3-dihydroxypropanal.

Role of Glyceraldehyde 3-Phosphate in Glycolysis
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Caption: The central role of glyceraldehyde 3-phosphate in the glycolysis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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